molecular formula C22H28N4O4S B2395917 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) CAS No. 877813-59-7

1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)

Cat. No.: B2395917
CAS No.: 877813-59-7
M. Wt: 444.55
InChI Key: LRXBMDVDVXXEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 1,1’-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) has been found to interact with a variety of enzymes and receptors, thereby showing versatile biological activities . It has been reported to exhibit promising cytotoxic activities through EGFR and PARP-1 inhibitions, inducing apoptosis in cancer cells . This suggests that it may interact with these enzymes and potentially other biomolecules in the cell.

Cellular Effects

The effects of 1,1’-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) on cells are largely related to its interactions with enzymes and receptors. By inhibiting EGFR and PARP-1, it can induce apoptosis in cancer cells . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1,1’-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit EGFR and PARP-1, two key enzymes involved in cell proliferation and DNA repair, respectively . This leads to the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Given its potent cytotoxic activities, it is likely that it may have long-term effects on cellular function .

Properties

IUPAC Name

1-[5-butanoyl-6-(3,4-dimethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-6-9-15(27)21-20(14-11-12-16(29-4)17(13-14)30-5)26(19(28)10-7-2)25-18(8-3)23-24-22(25)31-21/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXBMDVDVXXEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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